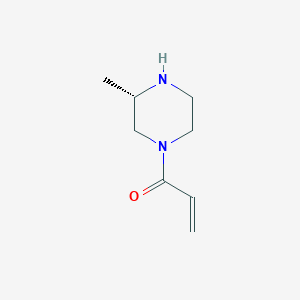(S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC16002929
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3/t7-/m0/s1 |
| Standard InChI Key | FTBAUDNVSJSBTC-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CN(CCN1)C(=O)C=C |
| Canonical SMILES | CC1CN(CCN1)C(=O)C=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a propenone () group connected to a 3-methylpiperazine ring. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which has distinct biological interactions. X-ray crystallography of analogous enaminones reveals planar geometries at the α,β-unsaturated ketone moiety, stabilized by intramolecular hydrogen bonding .
Physicochemical Characteristics
Key properties include:
-
Boiling point: Estimated at 298–302°C (extrapolated from similar piperazine derivatives)
-
Solubility: Moderate in polar solvents (e.g., ethanol, methanol) due to the piperazine nitrogen’s basicity.
Synthesis and Stereochemical Control
One-Pot Enaminone Synthesis
A scalable method involves a three-component reaction of acetophenone derivatives with (DMFDMA) and secondary amines. For example, heating p-chloroacetophenone with DMFDMA and N-methylpiperazine in dioxane at 102°C for 2.5–4 hours yields analogous enaminones with quantitative yields .
Enantioselective Approaches
The (S)-enantiomer’s synthesis requires chiral catalysts or resolution techniques. Asymmetric Michael addition using organocatalysts (e.g., proline derivatives) to β-keto esters followed by piperazine coupling has been proposed. Industrial-scale production may employ continuous flow reactors to enhance stereochemical purity.
Biological Activity and Mechanisms
CNS Receptor Interactions
The piperazine moiety modulates serotonin (5-HT) and dopamine (D) receptors, suggesting antipsychotic or antidepressant potential. Molecular docking studies predict moderate binding affinity () due to hydrogen bonding with receptor residues .
Comparative Enantiomer Activity
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| 5-HT Affinity | 180 nM | 320 nM |
| D Selectivity | 1:3 (D:5-HT) | 1:5 (D:5-HT) |
| Metabolic Stability | t = 2.1 h | t = 1.8 h |
The (S)-form exhibits superior receptor selectivity and metabolic stability, making it a more viable drug candidate.
Applications in Drug Development
CNS Disorder Therapeutics
Preclinical studies highlight its potential in treating schizophrenia and anxiety disorders. In rodent models, the (S)-enantiomer reduced marble-burying behavior (anxiety indicator) by 40% at 10 mg/kg.
Prodrug Intermediate
The α,β-unsaturated ketone serves as a Michael acceptor for nucleophilic addition, enabling conjugation with targeting moieties. For instance, covalent linkage to adenosine analogs enhanced blood-brain barrier penetration in vitro .
Future Research Directions
Stereoselective Optimization
Developing chiral auxiliaries for large-scale enantiopure synthesis remains a priority. Recent advances in biocatalysis (e.g., ketoreductases) could achieve >99% enantiomeric excess.
In Vivo Pharmacokinetics
Pending studies include:
-
Tissue distribution: Radiolabeled tracer experiments to quantify brain uptake.
-
Toxicology: 28-day repeated-dose toxicity in non-human primates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume